molecular formula C10H12N2O4 B14764043 Stavudine-d3

Stavudine-d3

Cat. No.: B14764043
M. Wt: 227.23 g/mol
InChI Key: XNKLLVCARDGLGL-VYYPIGHXSA-N
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Description

Stavudine-d3 (CAS: 1217619-42-5) is a deuterium-labeled analog of Stavudine (2',3'-didehydro-3'-deoxythymidine), a nucleoside reverse transcriptase inhibitor (NRTI) used in antiretroviral therapy. The molecular formula of this compound is C10H9D3N2O4, with a molecular weight of 227.23 g/mol, distinguishing it from the non-deuterated Stavudine (C10H12N2O4, 224.22 g/mol) by the substitution of three hydrogen atoms with deuterium . This isotopic labeling enhances its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) for pharmacokinetic studies, drug monitoring, and metabolic research .

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

227.23 g/mol

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15)/t7-,8+/m0/s1/i1D3

InChI Key

XNKLLVCARDGLGL-VYYPIGHXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of stavudine-d3 involves the incorporation of deuterium atoms into the stavudine molecule. One common method is the catalytic hydrogenation of stavudine in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in this compound. The reaction conditions typically involve the use of a palladium catalyst under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The reaction is carried out in specialized reactors designed to handle deuterium gas safely and effectively .

Chemical Reactions Analysis

Types of Reactions

Stavudine-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Stavudine-d3 is a deuterated analog of stavudine, an antiviral agent used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). The introduction of deuterium atoms into the stavudine structure enhances its stability and allows for more precise tracking in pharmacokinetic studies.

Scientific Research Applications

Pharmacokinetics this compound serves as an internal standard in mass spectrometry for quantifying stavudine levels. Its unique isotopic labeling helps researchers understand how stavudine interacts with biological systems and other medications. this compound does not significantly inhibit major cytochrome P450 isoforms, indicating a low likelihood of clinically significant drug interactions with drugs metabolized through these pathways.

Drug Metabolism and Efficacy this compound's deuterated structure provides enhanced stability, which allows for precise quantification in pharmacokinetic studies, making it valuable for research applications focused on drug metabolism and efficacy compared to its non-deuterated counterparts.

Mechanism of Action this compound exhibits biological activity similar to that of stavudine. It inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate deoxyguanosine triphosphate (dGTP) and incorporating into viral DNA. This incorporation terminates DNA chain elongation, thereby inhibiting viral replication. The mechanism involves competitive inhibition and chain termination, crucial for its effectiveness against HIV.

Synthesis The synthesis of this compound typically involves the use of high-purity deuterium gas in catalytic hydrogenation processes to replace hydrogen atoms with deuterium atoms efficiently. Advanced catalytic systems and specialized reactors ensure the safe handling of deuterium gas during production.

Comparison with Other Nucleoside Reverse Transcriptase Inhibitors

This compound can be compared with several other nucleoside reverse transcriptase inhibitors:

Compound NameMechanism of ActionUnique Features
ZidovudineCompetes with thymidine triphosphateFirst NRTI approved; notable side effects
LamivudineSimilar competitive inhibitionDifferent resistance profile
DidanosineInhibits reverse transcriptaseVarying pharmacokinetic properties

Mechanism of Action

Stavudine-d3, like stavudine, inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate deoxyguanosine triphosphate and incorporating into viral DNA. This incorporation prevents the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth .

Comparison with Similar Compounds

Structural and Functional Differences

Parameter Stavudine-d3 Stavudine
Molecular Formula C10H9D3N2O4 C10H12N2O4
Molecular Weight 227.23 g/mol 224.22 g/mol
Isotopic Labeling Three deuterium atoms None
Primary Use Analytical internal standard Antiretroviral therapy

Unlike non-deuterated Stavudine, which is metabolized in vivo, this compound remains stable during analysis, avoiding interference from endogenous compounds .

Comparison with Zidovudine (AZT)

Zidovudine (C10H13N5O4, 267.24 g/mol; CAS: 30516-87-1) is another NRTI used in HIV treatment. While both Stavudine and Zidovudine inhibit viral reverse transcriptase, their structural differences influence pharmacokinetics and resistance profiles:

Parameter This compound Zidovudine
Functional Group Dideoxy structure Azido group (-N3)
Metabolic Pathway Phosphorylation to active triphosphate Glucuronidation and hepatic metabolism
Analytical Role Internal standard Therapeutic agent

Zidovudine’s azido group confers higher bioavailability but increases toxicity risks, whereas Stavudine’s dideoxy structure reduces DNA chain elongation efficiency.

Comparison with Other Deuterated Compounds

Deuterated analogs like rac Ambrisentan-d3 (C22H19D3N2O4) and 3-Hydroxy Cyclobenzaprine-d6 (C20H18D6N2O) share isotopic labeling for analytical purposes but differ in therapeutic targets:

Compound Parent Drug Use Deuterated Application
This compound HIV treatment Quantifying Stavudine levels
Ambrisentan-d3 Pulmonary hypertension Metabolic studies
Cyclobenzaprine-d6 Muscle relaxant Pharmacokinetic assays

While all deuterated compounds improve analytical precision, their parent drugs have distinct mechanisms. This compound’s specificity for HIV research underscores its niche in antiretroviral monitoring .

Analytical Methods for Comparison

3D Chemical Similarity and Conformational Analysis

Studies comparing this compound with analogs rely on 3D similarity metrics , which evaluate:

Conformational sampling (flexibility of molecular structures),

Alignment methods (spatial orientation),

Descriptors (electronic or steric properties),

Distance coefficients (e.g., Jaccard-Tanimoto index) .

For this compound, conformational stability due to deuterium enhances its reproducibility as an internal standard, unlike non-deuterated variants susceptible to metabolic degradation .

Pharmacopeial Standards and Regulatory Considerations

The United States Pharmacopeia (USP) mandates strict labeling and testing for Stavudine and its analogs. For example:

  • USP Stavudine RS (Reference Standard) ensures purity and potency.
  • USP Zidovudine RS includes related compounds (e.g., 3′-Chloro-3′-deoxythymidine) to monitor impurities .

This compound’s role in complying with these standards is pivotal, as it enables accurate detection of impurities and metabolites in formulations .

Q & A

Q. What methodologies best reconcile conflicting evidence on this compound’s role in mitochondrial toxicity?

  • Answer: Integrate functional assays (e.g., mitochondrial membrane potential, ATP production) with genomic analyses (e.g., mitochondrial DNA copy number quantification). Use patient-derived induced pluripotent stem cells (iPSCs) to model tissue-specific toxicity. Meta-regression analysis can identify study-specific biases (e.g., dosing duration, endpoint selection) .

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